Naphtho[1,2-h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-h]quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[1,2-h]quinazoline can be synthesized through various methods, including traditional and modern synthetic techniques. One common approach involves the cyclization of anthranilic acid derivatives with naphthalene derivatives under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions include quinazoline-2,4-dione, dihydroquinazoline, and various substituted quinazoline derivatives .
Scientific Research Applications
Naphtho[1,2-h]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of naphtho[1,2-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. The compound can also induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Naphthoquinone: Shares the naphthalene ring but differs in its quinone structure and redox properties.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring, exhibiting distinct chemical and biological properties
Uniqueness: Naphtho[1,2-h]quinazoline stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and broad spectrum of biological activities, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
218-20-2 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-h]quinazoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-17-10-18-16(12)15/h1-10H |
InChI Key |
RGCWSXJKVIXICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CN=CN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.